molecular formula C12H9BrN2O B174912 4-bromo-N-(pyridin-2-yl)benzamide CAS No. 14547-83-2

4-bromo-N-(pyridin-2-yl)benzamide

Cat. No.: B174912
CAS No.: 14547-83-2
M. Wt: 277.12 g/mol
InChI Key: WEUQPFNDPPPKPJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2) is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.117 g/mol . This benzamide derivative features a brominated aromatic ring system linked to a pyridin-2-yl group via an amide bond, a structure that classifies it under HS code 2933399090 as a compound containing an unfused pyridine ring . Its calculated physicochemical properties, including a topological polar surface area (TPSA) of 41.99 Ų and a LogP of 3.17, suggest good membrane permeability, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is typically recommended for storage at 2-8°C to ensure long-term stability . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key synthetic building block for the development of novel pharmaceutical candidates and biochemical probes.

Properties

IUPAC Name

4-bromo-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUQPFNDPPPKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The reaction is typically conducted in anhydrous dichloromethane (DCM) or acetone under inert atmospheric conditions. A stoichiometric base, such as triethylamine (TEA) or pyridine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Key parameters include:

  • Molar Ratios : A 1:1.2 molar ratio of 4-bromobenzoyl chloride to 2-aminopyridine ensures excess amine to maximize yield.

  • Temperature : Reactions proceed efficiently at room temperature (20–25°C), though mild heating (40–50°C) may reduce reaction time.

  • Workup : The product is isolated via filtration after quenching with ice-cold water, followed by recrystallization from ethanol or ethyl acetate to achieve >95% purity.

Table 1 : Optimization of Classical Amidation

ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane9297
BaseTriethylamine8995
Reaction Time4 hours9096

Palladium-Catalyzed C-N Coupling

An alternative route employs palladium-catalyzed cross-coupling, ideal for substrates sensitive to harsh acidic conditions. This method forms the C-N bond directly between 4-bromobenzoic acid derivatives and 2-aminopyridine.

Catalytic System and Mechanism

The Buchwald-Hartwig amination protocol is utilized, requiring:

  • Catalyst : Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃).

  • Ligand : BINAP or Xantphos to stabilize the palladium center and facilitate oxidative addition.

  • Base : Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) to deprotonate the amine.

Reactions are conducted in toluene or dioxane at 80–100°C for 12–24 hours, achieving yields up to 88%.

Table 2 : Palladium-Catalyzed Coupling Parameters

ComponentRoleExample
Aryl HalideElectrophile4-Bromobenzoic acid
AmineNucleophile2-Aminopyridine
SolventReaction MediumToluene

Copper-Mediated Oxidative Amidation

A greener, one-pot synthesis adapted from the Royal Society of Chemistry involves oxidative coupling of 4-bromobenzaldehyde with 2-aminopyridine. This method uses copper(II) triflate (Cu(OTf)₂) and iodine (I₂) in aqueous micellar media.

Reaction Protocol

  • Reagents : 4-Bromobenzaldehyde (1 equiv), 2-aminopyridine (1.5 equiv), Cu(OTf)₂ (5 mol%), I₂ (0.5 equiv), and sodium dodecyl sulfate (SDS) surfactant.

  • Conditions : Stirring at 60°C for 24 hours in water, followed by extraction with ethyl acetate and column chromatography.

  • Yield : 85–90% with high atom economy.

Industrial-Scale Production Considerations

Scalable synthesis necessitates:

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time from hours to minutes.

  • Solvent Recovery Systems : Minimize waste in classical amidation by recycling DCM or acetone.

  • Catalyst Recycling : Palladium recovery via filtration or ion-exchange resins to reduce costs.

Comparative Analysis of Methods

Table 3 : Method Comparison

MethodAdvantagesLimitationsYield (%)
Classical AmidationLow cost, simplicityAcidic byproducts90–95
Palladium-CatalyzedBroad substrate scopeHigh catalyst cost85–88
Copper-MediatedAqueous, green chemistryLonger reaction time85–90

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-deficient nature of the aromatic ring due to the amide and pyridine groups.

Reaction Conditions Product Reference
MethoxylationNaOMe, CuI, DMF, 100°C, 12 h4-Methoxy-N-(pyridin-2-yl)benzamide
AminationNH₃, CuBr, DMSO, 120°C, 24 h4-Amino-N-(pyridin-2-yl)benzamide

Key Findings :

  • Sodium methoxide replaces bromine in the presence of a copper catalyst, yielding methoxy derivatives with moderate efficiency.

  • Ammonia substitution requires elevated temperatures and polar aprotic solvents.

Cross-Coupling Reactions

The bromine atom serves as a leaving group in palladium-catalyzed coupling reactions, enabling the formation of biaryl structures.

Reaction Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, DME, 80°C4-Phenyl-N-(pyridin-2-yl)benzamide
Heck ReactionPd(OAc)₂, Styrene, NEt₃, DMF, 100°C4-Styryl-N-(pyridin-2-yl)benzamide

Key Findings :

  • Suzuki coupling with arylboronic acids produces biaryl derivatives in high yields .

  • The Heck reaction introduces alkenyl groups, expanding applications in materials science .

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

Reaction Conditions Product Reference
Acidic Hydrolysis6M HCl, reflux, 24 h4-Bromobenzoic acid + 2-aminopyridine
Basic HydrolysisNaOH (aq), EtOH, 80°C, 12 h4-Bromobenzoate salt + 2-aminopyridine

Key Findings :

  • Acidic hydrolysis cleaves the amide bond completely, yielding stoichiometric amounts of 4-bromobenzoic acid .

  • Basic conditions require prolonged heating but avoid side reactions at the pyridine ring.

Reduction of the Amide Group

Strong reducing agents convert the amide to a methylene amine.

Reaction Conditions Product Reference
LAH ReductionLiAlH₄, THF, 0°C → reflux, 6 hN-(Pyridin-2-yl)benzylamine

Key Findings :

  • Lithium aluminum hydride (LAH) selectively reduces the amide to a benzylamine derivative without affecting the bromine substituent.

Electrophilic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the meta and para positions relative to the amide group.

Reaction Conditions Product Reference
NitrationHNO₃, H₂SO₄, 0°C, 2 h4-Bromo-N-(5-nitropyridin-2-yl)benzamide
SulfonationSO₃, H₂SO₄, 50°C, 4 h4-Bromo-N-(5-sulfopyridin-2-yl)benzamide

Key Findings :

  • Nitration occurs at the pyridine’s 5-position due to the amide’s electron-withdrawing effect .

  • Sulfonation improves water solubility for biological applications .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(pyridin-2-yl)benzamide is utilized as a building block in the synthesis of various pharmacologically active compounds. Its applications include:

  • Antimycobacterial Activity : The compound exhibits significant inhibitory effects against Mycobacterium tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM, indicating its potential as an antitubercular agent.

Materials Science

In materials science, this compound serves as a precursor for developing novel materials with specific electronic or optical properties. Its bromine substituent can enhance material properties by facilitating certain chemical reactions.

Biological Studies

The compound acts as a probe in biological studies to investigate small molecule interactions with biological targets. It can disrupt essential cellular processes in bacteria, potentially through the inhibition of key metabolic pathways.

Antimycobacterial Activity Study

A study focusing on benzamide derivatives highlighted that this compound demonstrated superior activity against Mycobacterium tuberculosis compared to structurally similar compounds. The study emphasized the role of the bromine substituent in enhancing antimicrobial efficacy.

Mechanistic Studies

Further investigations revealed that this compound may inhibit key metabolic pathways in Mycobacterium tuberculosis, potentially interfering with enzyme functions critical for cell wall biosynthesis. Molecular docking studies have illustrated favorable binding interactions between this compound and target proteins involved in bacterial metabolism, providing insights into how structural modifications can optimize binding affinity and enhance biological activity .

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Name Substituents (Benzamide/Pyridine) Molecular Formula Yield (%) Melting Point (°C) Key Data/Activity Reference
This compound Br (C4), H (pyridin-2-yl) C₁₂H₉BrN₂O 83–95 123–135 IC₅₀ (antimalarial): N/A
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide Br (C4), F (C3), CH₃ (pyridine C6) C₁₃H₁₀BrFN₂O 81 N/A ¹H NMR δ 2.45–8.15 ppm
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Br (C4), OCH₃ (C4), NO₂ (C2) C₁₄H₁₁BrN₂O₄ N/A N/A Crystallographic asymmetry
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Br (C4), imidazo-pyridine substituent C₂₂H₁₇BrN₃O N/A N/A Increased steric bulk
4-Bromo-N-(4-pyridin-3-yl)thiazol-2-yl)benzamide Br (C4), thiazole-pyridine hybrid C₁₅H₁₀BrN₃OS N/A N/A IC₅₀ (antimalarial): 15.9 μM
N-(4-Methylpyridin-2-yl)benzamide H (C4), CH₃ (pyridine C4) C₁₃H₁₂N₂O N/A N/A Reduced polarity
4-Bromo-N-(3-methylpyridin-2-yl)benzamide Br (C4), CH₃ (pyridine C3) C₁₃H₁₁BrN₂O N/A N/A Altered binding interactions

Impact of Substituent Position and Electronic Effects

  • Nitro and methoxy groups () alter solubility and crystallinity, as seen in the asymmetric unit packing of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide .
  • Pyridine Modifications :

    • Methyl groups at pyridine C3 or C4 () influence steric interactions. For example, N-(4-methylpyridin-2-yl)benzamide lacks the bromine atom, reducing molecular weight and hydrophobicity .

Heterocyclic Hybrid Systems

  • Imidazo[1,2-a]pyridine and Thiazole Derivatives: Compounds like 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide () exhibit increased steric bulk, which may hinder binding to biological targets . Thiazole-containing analogs () show reduced antimalarial activity (IC₅₀ = 15.9 μM) compared to non-brominated thiazole derivatives (IC₅₀ = 1.0 μM), highlighting the trade-off between halogenation and efficacy .

Biological Activity

Overview

4-Bromo-N-(pyridin-2-yl)benzamide is an organic compound characterized by the molecular formula C12_{12}H9_9BrN2_2O. It is a derivative of benzamide, where a bromine atom is substituted at the para position of the benzene ring, and a pyridin-2-yl group is attached to the nitrogen atom of the amide. This structural configuration contributes to its unique biological activities, particularly its potential as an antimicrobial agent against Mycobacterium tuberculosis.

The primary mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that this compound exhibits significant inhibitory effects on Mycobacterium tuberculosis H37Ra, with reported 50% inhibitory concentrations (IC50_{50}) ranging from 1.35 to 2.18 μM. This level of potency suggests that it could be a valuable candidate for further development in antitubercular therapies.

Antimicrobial Properties

The compound has been shown to possess notable antimicrobial activity, particularly against strains of Mycobacterium tuberculosis. The effectiveness of this compound can be attributed to its ability to disrupt essential cellular processes in the bacteria, potentially through inhibition of enzymes involved in metabolic pathways critical for bacterial survival.

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the structure enhances reactivity and may influence binding affinity to biological targets compared to other halogenated derivatives. For instance, compounds such as 4-methoxy-N-(pyridin-2-yl)benzamide and 4-chloro-N-(pyridin-2-yl)benzamide exhibit different biological profiles due to variations in their substituents, which affect their interactions with target proteins .

Comparative Analysis with Similar Compounds

Compound NameIC50_{50} (μM)Notable Features
This compound 1.35 - 2.18Strong antitubercular activity
4-Methoxy-N-(pyridin-2-yl)benzamide Not specifiedLacks bromine; different SAR profile
4-Chloro-N-(pyridin-2-yl)benzamide Not specifiedChlorine substitution alters biological activity

Case Studies and Research Findings

  • Antimycobacterial Activity : In a study focusing on various benzamide derivatives, this compound was identified as having superior activity against Mycobacterium tuberculosis compared to structurally similar compounds. This study emphasized the importance of the bromine substituent in enhancing antimicrobial efficacy.
  • Mechanistic Studies : Further investigations into the mode of action revealed that the compound may inhibit key metabolic pathways in Mycobacterium tuberculosis, potentially through interference with enzyme functions critical for cell wall biosynthesis .
  • Molecular Docking Studies : Computational studies have supported experimental findings by illustrating favorable binding interactions between this compound and target proteins involved in bacterial metabolism. These studies provide insights into how structural modifications can optimize binding affinity and enhance biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via amidation between ethyl 4-bromobenzoate and 2-aminopyridine. Key optimization factors include:
  • Stoichiometry : Using excess 2-aminopyridine (2.0 equivalents) improves yield by driving the reaction to completion .
  • Solvent and Temperature : Reactions in acetone or dichloromethane at room temperature (20–25°C) yield 81–95% purity .
  • Workup : Isolation via TLC (Rf = 0.26 in n-hexane:ethyl acetate, 7:3) ensures purity validation .
    Table 1 : Synthetic Conditions Comparison
Starting MaterialReagents/ConditionsYieldCharacterizationReference
Ethyl 4-bromobenzoate2-aminopyridine (2.0 equiv), acetone, RT95%TLC, MP (123–125°C)
4-Bromo-3-fluorobenzoic acidGeneral Procedure D, DCM81%NMR, GC-MS

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) identifies aromatic protons (δ 6.95–8.15 ppm) and methyl groups (δ 2.45–2.49 ppm) .
  • GC-MS : Confirms molecular ion peaks (e.g., m/z 310 for M+^+) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br: 1.89–1.91 Å) and torsion angles, critical for structural validation .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and pyridine ring vibrations .

Q. What methods are recommended for assessing the purity and identity of this compound post-synthesis?

  • Methodological Answer :
  • TLC : Monitor reaction progress using n-hexane:ethyl acetate (7:3) .
  • Elemental Analysis : Validate C, H, N percentages against theoretical values .
  • Melting Point : Compare observed (123–125°C) with literature values .
  • Cross-Validation : Combine NMR, GC-MS, and X-ray data to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?

  • Methodological Answer :
  • Step 1 : Re-run spectra to rule out experimental errors (e.g., solvent impurities in NMR) .
  • Step 2 : Use complementary techniques (e.g., IR for functional groups, X-ray for bond geometry) .
  • Step 3 : Compare with literature: For example, crystallographic bond lengths (C-Br: 1.89 Å) should align with DFT-predicted values .
  • Case Study : Discrepancies in pyridine ring torsion angles were resolved by re-refining SHELXL parameters .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, particularly with disordered substituents or twinned data?

  • Methodological Answer :
  • Disorder Handling : Use PART and EADP commands in SHELXL to model split positions for bromine or pyridine groups .
  • Twinned Data : Apply TWIN/BASF commands with HKLF5 format for intensity integration .
  • Validation Tools : Check Rint_{\text{int}} (< 0.05) and Flack parameter to ensure refinement robustness .

Q. How do structural modifications at the pyridine or benzamide rings influence the biological activity of derivatives?

  • Methodological Answer :
  • Pyridine Substitution : Introducing methyl groups at the pyridine 6-position enhances lipophilicity, improving membrane permeability (e.g., 4-bromo-3-fluoro derivative in ).
  • Benzamide Halogenation : Bromine at the para position increases steric bulk, affecting target binding (see SAR in ).
  • Table 2 : Activity Trends in Analogues
DerivativeModificationBioactivity TrendReference
4-Bromo-3-fluoroFluorine at benzamideEnhanced antibacterial potency
Trifluoromethyl-pyridineCF3_3 groupImproved metabolic stability

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., bromine as leaving group) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds) to predict crystal packing effects on reactivity .
  • Case Study : Calculated LUMO energy (-1.2 eV) aligns with observed reactivity in Suzuki couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-bromo-N-(pyridin-2-yl)benzamide
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4-bromo-N-(pyridin-2-yl)benzamide

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